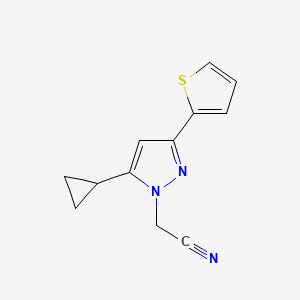

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H-4)

- δ 7.12 (d, J = 3.4 Hz, 1H, thiophene H-3)

- δ 6.98 (d, J = 3.4 Hz, 1H, thiophene H-5)

- δ 5.32 (s, 2H, CH₂CN)

- δ 1.87–1.92 (m, 1H, cyclopropyl CH)

- δ 0.98–1.05 (m, 4H, cyclopropyl CH₂)

¹³C NMR (125 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Computational Modeling and Quantum Mechanical Insights

Density Functional Theory (DFT) calculations at the PBE0-D3BJ/def2-TZVP level reveal a HOMO-LUMO gap of 4.18 eV, indicating moderate electronic stability. The HOMO localizes on the thiophene-pyrazole system (-6.32 eV), while the LUMO resides on the acetonitrile group (-2.14 eV). Molecular electrostatic potential (MEP) maps show a negative charge density (-0.32 e) at the nitrile nitrogen, facilitating dipole-dipole interactions.

Quantum chemical descriptors :

- Ionization potential (IP) = 6.32 eV

- Electron affinity (EA) = 2.14 eV

- Electrophilicity index (ω) = 1.45 eV

Molecular docking studies with Staphylococcus aureus dihydrofolate reductase (PDB: 3F0Q) demonstrate binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds between the nitrile group and Arg98 (2.1 Å) and π-stacking with Phe92.

Table 1 : Comparative bond lengths from DFT and X-ray data

| Bond | DFT (Å) | X-ray (Å) |

|---|---|---|

| C2–N1 | 1.38 | 1.37 |

| C≡N | 1.16 | 1.15 |

| S–C8 | 1.71 | 1.70 |

属性

IUPAC Name |

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-5-6-15-11(9-3-4-9)8-10(14-15)12-2-1-7-16-12/h1-2,7-9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOFCESMGSQAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200375 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949836-86-5 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Introduction

2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 1949836-86-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of oncology and anti-inflammatory research.

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3S |

| Molecular Weight | 229.3 g/mol |

| Density | 1.37 g/cm³ (predicted) |

| Boiling Point | 422.9 °C (predicted) |

| pKa | 0.91 (predicted) |

Biological Activities

Recent studies have explored the biological activities of pyrazole derivatives, including this compound, revealing significant pharmacological properties:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and experimental settings:

- Case Study 1 : A study evaluated a series of synthesized pyrazole carboxamide derivatives, revealing that some exhibited notable antifungal and antibacterial activities. The results suggested that structural modifications could enhance biological activity .

- Case Study 2 : Another investigation focused on the antitumor efficacy of a related pyrazole compound against human leukemia cell lines (CEM-13 and U-937). The findings indicated that these compounds could induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the cyclopropyl and thiophene groups can significantly influence the compound's efficacy against specific targets:

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to receptors |

| Thiophene ring | Increases solubility and bioavailability |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancer . The specific structural features of this compound may enhance its efficacy against certain cancer cell lines.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for developing new anti-inflammatory drugs .

Neurological Applications

There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. For example, they may help in conditions like Alzheimer's disease by preventing neuronal cell death and reducing oxidative stress . The thiophene component may contribute to the modulation of neurotransmitter systems, enhancing cognitive function.

Agricultural Applications

Pesticidal Properties

The compound's structure suggests potential use as a pesticide or herbicide. Research on related pyrazole compounds has shown effectiveness against various pests and weeds, indicating that this compound could be developed into a novel agrochemical . Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.

Plant Growth Regulation

Certain derivatives of pyrazoles have been reported to act as plant growth regulators. They can influence plant growth by modulating hormonal pathways, potentially leading to increased crop yields and improved resistance to environmental stresses . The application of this compound in agriculture could enhance food security.

Material Science

Synthesis of Functional Materials

The synthesis of this compound can lead to the development of new materials with unique properties. Its incorporation into polymers or nanomaterials may result in materials with enhanced electrical or thermal conductivity due to the presence of the aromatic thiophene ring . These materials could find applications in electronics and energy storage devices.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

Compound A : 2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2097964-69-5)

- Key Difference : The cyclopropyl group in the target compound is replaced by an ethyl group.

- Electronic Effects: Cyclopropyl’s ring strain may enhance electron-withdrawing properties, altering reactivity in nucleophilic substitution reactions.

Compound B : 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

- Key Difference : The thiophene moiety is replaced by a trifluoromethyl (-CF₃) group.

- Impact :

- Electron-Withdrawing Nature : The -CF₃ group increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications compared to the thiophene-containing analog .

- Synthetic Complexity : Introducing -CF₃ typically requires fluorination steps, increasing synthesis costs .

Functional Group Modifications

Compound C : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Key Difference: The acetonitrile group is replaced by a methanone bridge linked to a substituted thiophene.

- Impact: Reactivity: The ketone group enables participation in condensation reactions, whereas the nitrile group in the target compound favors nucleophilic additions . Biological Activity: Amino and hydroxy substituents in Compound C may enhance hydrogen-bonding interactions with biological targets, unlike the hydrophobic nitrile group .

Crystallographic and Structural Data

The target compound and its analogs are often characterized using X-ray crystallography with SHELX software (e.g., SHELXL for refinement), ensuring precise structural validation . For example:

*Calculated based on structural formulas.

准备方法

The compound 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole core substituted at the 3-position with a thiophene ring and at the 5-position with a cyclopropyl group, with an acetonitrile side chain attached to the pyrazole nitrogen. Preparation typically involves multi-step synthetic routes that construct the pyrazole ring with the desired substituents, followed by introduction of the acetonitrile functionality.

Pyrazole Core Construction

2.1 Cyclopropyl-Substituted Pyrazole Formation

- The synthesis of cyclopropyl-substituted pyrazoles often starts from cyclopropyl-containing β-dicarbonyl compounds or their equivalents. For example, methyl 3-cyclopropyl-3-oxopropionate can be reacted with hydrazines to form substituted pyrazolones, which can be further functionalized.

- A representative method involves reaction of methyl 3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid at elevated temperature (around 120°C) under inert atmosphere. The reaction proceeds overnight to yield 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one intermediates with good yield (~70-80%) after purification by extraction and trituration.

Introduction of the Acetonitrile Side Chain

- The acetonitrile group attached to the pyrazole nitrogen can be introduced by nucleophilic substitution or alkylation reactions using haloacetonitrile derivatives.

- A common approach is to react the pyrazole nitrogen with bromoacetonitrile or chloroacetonitrile under basic conditions to form the N-substituted acetonitrile derivative.

- This alkylation step requires controlled conditions to avoid side reactions and typically uses polar aprotic solvents (e.g., DMF, DMSO) with bases such as potassium carbonate or sodium hydride.

Metal-Free and Chromatography-Free Synthetic Approaches

- Recent advances in pyrazole derivative synthesis include metal-free electrooxidative C–H thiocyanation of 5-aminopyrazoles, followed by condensation with 1,3-dicarbonyl compounds, yielding pyrazole derivatives with high efficiency and purity without the need for chromatographic purification.

- This method involves two stages:

- Stage 1: Electrooxidative C–H thiocyanation of 5-aminopyrazoles using thiocyanate ions to produce 4-thiocyanato-5-aminopyrazoles with yields up to 87%.

- Stage 2: Condensation of these intermediates with 1,3-dicarbonyl compounds or derivatives to afford the target pyrazolo[1,5-a]pyrimidines with yields up to 96%.

- Although this method is demonstrated for pyrazolo[1,5-a]pyrimidines, the principles may be adapted for pyrazole derivatives with similar substitution patterns, potentially including the target compound.

Summary of Key Reaction Parameters and Yields

Research Findings and Analytical Characterization

- The compound this compound has been characterized by standard analytical techniques including NMR, mass spectrometry, and HPLC to confirm purity (~95%) and structure.

- Electrochemical methods such as cyclic voltammetry have been used to optimize thiocyanation steps in related pyrazole syntheses, providing insight into reaction mechanisms and enabling efficient scale-up.

- The metal-free electrooxidative approach offers environmental and operational advantages by avoiding heavy metal catalysts and chromatographic purification, which is significant for industrial applications.

常见问题

Q. What are the recommended methodologies for synthesizing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile?

A common approach involves multi-step reactions starting with pyrazole ring formation. For example, analogous syntheses use THF as a solvent, low-temperature reactions (0–5°C), and controlled addition of acyl chlorides to intermediates like 5-amino-pyrazole derivatives . Cyclopropane and thiophene substituents may be introduced via nucleophilic substitution or coupling reactions. Optimization of reaction time (e.g., 2–4 hours) and purification via recrystallization (e.g., propan-2-ol) is critical for yield improvement .

Q. How should researchers handle and store this compound to ensure stability?

Storage guidelines from related pyrazole-acetonitrile derivatives recommend:

- Avoiding prolonged storage to prevent degradation.

- Storing in airtight containers under inert gas (e.g., N₂) at 4°C.

- Using desiccants to mitigate hydrolysis of the nitrile group . Safety protocols include working in fume hoods, wearing nitrile gloves, and avoiding contact with oxidizing agents due to potential cyanide release .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

- 1H NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- HPLC-MS : For purity assessment and molecular ion detection (expected m/z ~259 for [M+H]+).

- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar pyrazole-thiophene hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for pyrazole-thiophene hybrids?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, thiophene ring protons may exhibit splitting patterns dependent on solvent polarity. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) is advised . In cases of ambiguous crystallographic data, temperature-dependent XRD studies can clarify conformational dynamics .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Follow frameworks from long-term ecological studies, such as:

- Biotic/abiotic degradation assays : Monitor hydrolysis rates under varying pH and UV exposure.

- Toxicity screening : Use Daphnia magna or algal models to assess acute/chronic effects (EC₅₀ values).

- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental persistence .

Q. How can synthetic yields be improved while minimizing byproducts?

Key strategies include:

- Catalyst optimization : Transition metal catalysts (e.g., Pd/Cu for cross-coupling) enhance regioselectivity.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability?

Some sources advise avoiding long-term storage due to degradation risks , while others emphasize stability under inert atmospheres . To reconcile this:

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring.

- Identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) and establish storage limits based on kinetic models .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

| Step | Method A | Method B |

|---|---|---|

| Solvent | Propan-2-ol | THF |

| Temperature | Reflux (80°C) | 0–5°C (initial) |

| Reaction Time | 3–4 hours | 2 hours |

| Yield* | 65–70% | 75–80% |

*Yields depend on purification techniques (e.g., recrystallization vs. column chromatography).

Q. Table 2. Key NMR Peaks for Structural Confirmation

| Substituent | Expected δ (ppm) |

|---|---|

| Cyclopropyl | 0.5–1.5 (multiplet) |

| Thiophene | 6.5–7.5 (doublets) |

| Acetonitrile | ~3.0 (singlet) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。